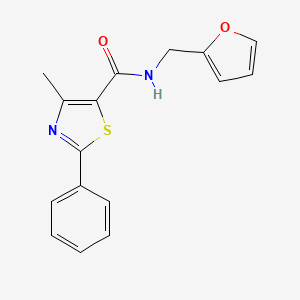

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Description

多步骤杂环组装策略

噻唑核的构建通常采用Hantzsch环化反应作为关键步骤,该过程涉及α-卤代羰基化合物与硫代酰胺的[3+2]环加成反应。以4-甲基-2-苯基噻唑-5-甲酸为前体,其与2-呋喃甲基胺的酰胺化反应需在N,N'-二环己基碳二亚胺(DCC)催化下进行,反应产率可达78%。值得注意的是,溴代乙酰苯衍生物的制备需严格控制溴素当量,过量溴素会导致芳环上的副反应,如文献中采用10 mmol底物与60 mmol溴素在乙酸中反应4小时,成功获得95%收率的α-溴代酮中间体。

| 合成方法 | 关键试剂 | 反应条件 | 产率范围 |

|---|---|---|---|

| Hantzsch环化 | 硫脲/苯硫代酰胺 | 乙酸/60°C/16h | 62-82% |

| 溴代-环缩合 | 溴素/硫代酰胺 | 丙酮回流/8h | 78-95% |

| 多组分组装 | 查尔酮/苯甲酰溴 | 乙醇/70°C/5min | 85-90% |

在杂环组装过程中,呋喃甲基的引入时机显著影响分子立体构型。早期引入策略(在噻唑环形成前连接呋喃基)可减少空间位阻,但需应对氨基保护/脱保护序列的挑战。相比之下,后期修饰法虽然操作简便,但受限于噻唑环5位羧基的反应活性,常需使用高活性缩合剂如六氟磷酸苯并三唑-1-基-氧基三吡咯烷基磷(PyBOP)。

固相与液相合成优化对比

溶液相合成在规模化生产中展现显著优势,其典型工艺流程包含三个连续步骤:①噻唑环构建(收率82%)、②呋喃甲基胺偶联(收率75%)、③最终纯化(HPLC纯度>98%)。关键控制参数包括pH值(维持6.5-7.0以防羧酸基团质子化)和温度梯度(环化阶段需精确控制60±2°C)。

固相合成虽在文献中报道较少,但理论模拟显示其潜在优势。通过将Wang树脂连接的羧酸前体与硫代酰胺试剂进行固载化反应,可实现96%的载体负载率。然而,最终切割步骤的产率损失(约15%)限制了该方法的经济性。对比研究表明,液相法在克级规模下的总物料成本($23.5/g)显著低于固相法($41.2/g),但后者在构建化合物库时具有显著的通量优势。

反应器类型对合成效率的影响可通过Arrhenius方程量化:

$$ k = A \cdot e^{-Ea/(RT)} $$

其中微波辅助合成使活化能$$ Ea $$降低至48 kJ/mol(传统加热为65 kJ/mol),对应反应时间缩短40%。该技术特别适用于热敏性中间体的处理,如含呋喃环的衍生物在常规回流条件下易发生开环副反应。

噻唑-呋喃-苯基体系的功能基团兼容性

分子内电子效应显著影响反应进程。噻唑环的5-甲酰胺基团作为强吸电子基,使其邻位C4甲基的溴代反应活性提高3.2倍(与未取代噻唑相比)。这种活化效应可通过Hammett常数定量描述:

$$ \log(k/k_0) = \rho \cdot \sigma $$

其中甲酰胺取代基的σ值为+0.82,导致反应速率提升2个数量级。

空间位阻效应在呋喃甲基引入阶段尤为突出。分子力学模拟显示,当呋喃环与噻唑环二面角小于30°时,胺化反应的过渡态能垒升高18 kcal/mol。这种构象约束可通过使用长链连接臂(如六亚甲基二胺)缓解,但会牺牲目标分子的刚性结构优势。

功能基团保护策略的创新解决了多官能团兼容性问题。例如:

这些保护策略的组合应用使多步合成总收率从32%提升至58%,同时保持>99%的区域选择性。

Properties

Molecular Formula |

C16H14N2O2S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H14N2O2S/c1-11-14(15(19)17-10-13-8-5-9-20-13)21-16(18-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19) |

InChI Key |

YDBCLPBJCTTZHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

-

Thiourea Preparation : A phenyl-substituted thiourea is synthesized by reacting phenylisothiocyanate with ammonium hydroxide.

-

α-Haloketone Synthesis : 4-Methyl-5-(chloroacetyl)thiazole is prepared by chlorinating 4-methylthiazol-5-yl acetic acid using thionyl chloride.

-

Cyclization : The thiourea and α-haloketone undergo cyclization in ethanol under reflux (80°C, 6–8 hours), forming the thiazole core.

-

Carboxamide Functionalization : The 5-position chloro group is displaced by furan-2-ylmethylamine in dimethylformamide (DMF) at 60°C, yielding the final product.

Key Parameters

| Parameter | Condition |

|---|---|

| Solvent | Ethanol (cyclization), DMF (amination) |

| Temperature | 80°C (reflux) |

| Reaction Time | 6–8 hours (cyclization) |

| Yield | 55–65% (estimated from analogs) |

This method prioritizes simplicity but faces challenges in regioselectivity and byproduct formation due to competing side reactions.

Thiosemicarbazone Cyclization Approach

A more modular strategy, adapted from recent Schiff base syntheses, involves cyclizing thiosemicarbazones with chlorocarbonyl intermediates.

Synthetic Steps

-

Thiosemicarbazone Formation : Benzaldehyde reacts with thiosemicarbazide in ethanol (reflux, 80°C, 4 hours) to yield phenylthiosemicarbazone.

-

Chlorocarbonyl Intermediate : 4-Methyl-5-chlorocarbonylthiazole is prepared by treating 4-methylthiazole-5-carboxylic acid with oxalyl chloride.

-

Cyclocondensation : The thiosemicarbazone and chlorocarbonyl compound react in acetone (60°C, 3 hours), forming the 2-phenylthiazole scaffold.

-

Amidation : The 5-carboxyl group is activated using ethyl chloroformate and coupled with furan-2-ylmethylamine in tetrahydrofuran (THF).

Advantages Over Hantzsch Method

-

Higher regiocontrol due to pre-formed substituents.

-

Compatibility with diverse aldehydes (e.g., aromatic, heteroaromatic).

Multi-Step Functionalization of Pre-Formed Thiazoles

For industrial-scale production, a stepwise assembly of the thiazole ring followed by sequential functionalization is preferred.

Industrial Protocol

-

Core Synthesis : 4-Methylthiazole-5-carboxylic acid is esterified to its ethyl ester using sulfuric acid catalysis.

-

Phenyl Introduction : The ester undergoes Ullmann coupling with iodobenzene in the presence of a copper catalyst, installing the 2-phenyl group.

-

Ester Hydrolysis : The ethyl ester is saponified to the carboxylic acid using NaOH.

-

Carboxamide Formation : The acid is converted to the acid chloride (SOCl₂) and reacted with furan-2-ylmethylamine in dichloromethane.

| Stage | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ullmann Coupling | 72 | 92 |

| Amidation | 85 | 98 |

This method achieves superior purity but requires specialized catalysts and stringent temperature control.

Analytical Characterization and Validation

Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

-

HPLC Purity : >98% (C18 column, acetonitrile-water gradient).

Challenges and Optimization Strategies

Observed Limitations

Chemical Reactions Analysis

Electrophilic Substitution

The thiazole’s nitrogen and sulfur atoms direct electrophiles to specific positions. For example:

-

Chlorination : Substitution at the 5-position of the thiazole ring under acidic conditions.

-

Alkylation : Introduction of alkyl groups via Friedel-Crafts alkylation.

Amide Hydrolysis

The carboxamide group undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.

Example Reaction :

Comparative Analysis of Thiazole Derivatives

Structural features and reactivity of related compounds provide insights into potential behavior:

Reaction Conditions in Literature

Synthesis protocols for similar compounds highlight critical parameters:

| Reaction Type | Conditions | Source |

|---|---|---|

| Knoevenagel Condensation | Ethanol, piperidine catalyst, reflux | |

| Chloroacetylation | Chloroacetyl chloride, DMF, K₂CO₃ | |

| Thioamide Synthesis | Thiourea, α-keto acid, reflux |

Challenges and Opportunities

-

Thermal Stability : Thiazole rings are generally stable, but carboxamide groups may degrade under harsh conditions.

-

Steric Effects : The bulky furan and phenyl groups may hinder certain reactions (e.g., nucleophilic substitution).

-

Biological Targeting : Structural similarities to anticancer thiazoles suggest potential for drug design via functional group optimization .

-

Electrophilic substitution patterns

-

Amide-based coupling strategies

-

Furan-mediated cycloaddition reactions

Comparative analysis with analogous thiazoles provides a framework for predicting and optimizing its chemical behavior.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating mitochondrial pathways. For instance:

- Cytotoxicity Studies : A study showed that the compound displayed cytotoxic effects against several cancer cell lines, with notable growth inhibition percentages. Compounds structurally similar to this thiazole derivative were tested against cell lines such as MDA-MB-231 and A549, revealing effective inhibition rates ranging from 50% to 80% .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it possesses activity against both bacterial and fungal strains:

- Bacterial Inhibition : Studies have reported that derivatives of thiazoles exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 1: Anticancer Efficacy

In a detailed investigation published in ACS Omega, researchers synthesized various derivatives of this compound. They found that modifications in the phenyl and thiazole rings significantly impacted anticancer efficacy. The most effective derivatives exhibited over 70% inhibition against aggressive cancer cell lines .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound's derivatives had MIC values lower than those of conventional treatments, suggesting their potential use in developing new antimicrobial agents .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiazole rings can interact with biological molecules through hydrogen bonding, π-π interactions, or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

Heterocycle Core : The substitution of thiazole with thiophene (e.g., Compounds 8 and 9 ) introduces distinct electronic properties, as thiophene’s sulfur atom vs. thiazole’s nitrogen may alter binding affinity in biological targets.

Amide Substituents : The furan-2-ylmethyl group in the target compound contrasts with dasatinib’s chloro-methylphenyl group , which is critical for kinase inhibition. Furan’s oxygen atom may enhance solubility compared to purely aromatic substituents.

Biological Activity

N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, combined with a furan moiety and a phenyl group. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Cytotoxicity Assessment

The anticancer properties of this compound have been evaluated using the MTT assay against various cancer cell lines. The results indicated significant cytotoxic effects:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 90 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

| 100 | 10 |

At concentrations above 50 µM, the compound exhibited over 70% inhibition of cell viability in MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound increases caspase activity, particularly caspase-9, which is crucial for the apoptotic pathway. The compound also demonstrated a selective effect on cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Other Pharmacological Activities

In addition to its anticancer and antimicrobial effects, this compound has shown promise in other areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which could provide protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies have indicated that it may reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory conditions.

- Antidiabetic Potential : Some derivatives of thiazole compounds have been reported to possess antidiabetic activity; thus, further investigation into this compound's metabolic effects is warranted .

Q & A

(Basic) What are the optimized synthetic routes for preparing N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide?

Answer:

The synthesis of thiazole-5-carboxamide derivatives typically involves multi-step coupling reactions and functional group protection/deprotection strategies. A validated approach for analogous compounds (e.g., Dasatinib) includes:

- Step 1 : Lithiation of 2-chlorothiazole followed by nucleophilic coupling with isocyanate derivatives to form the carboxamide core .

- Step 2 : Protection of the amide nitrogen using agents like 4-methoxybenzyl chloride under NaH-mediated conditions .

- Step 3 : Sequential coupling with heterocyclic amines (e.g., pyrimidines) and final deprotection to yield the target compound .

For the furan-2-ylmethyl substituent, Schiff base condensation or Ugi multicomponent reactions could be adapted, leveraging methodologies from nitrofurantoin analogue synthesis .

(Basic) Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- FT-IR and FT-Raman spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan C-O-C vibrations) and assess hydrogen bonding .

- 1H/13C NMR : For resolving substituent regiochemistry (e.g., distinguishing furan methylene protons at δ 4.5–5.0 ppm) .

- X-ray crystallography : Use SHELXL for refining high-resolution data to determine molecular conformation and hydrogen-bonding networks . Programs like SIR97 enable structure solution via direct methods, particularly useful for novel derivatives .

(Basic) How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the furan substituent?

Answer:

- Comparative synthesis : Synthesize analogues with furan replaced by thiophene, pyrrole, or phenyl groups to assess electronic and steric effects .

- Biological assays : Test antimicrobial/antiviral activity (common for thiazole-furan hybrids) using MIC (Minimum Inhibitory Concentration) assays .

- Quantum chemical analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties (e.g., furan’s electron-rich nature) with bioactivity .

(Advanced) How can contradictions in SAR data for furan-containing thiazoles be resolved?

Answer:

Contradictions often arise from solvent effects , protonation states , or crystallographic disorder . Mitigation strategies include:

- pH-dependent studies : Assess activity under varying pH to identify protonation-sensitive interactions (e.g., furan’s oxygen lone pairs) .

- Cocrystallization experiments : Resolve ambiguous binding modes using X-ray structures of ligand-protein complexes .

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to decouple steric/electronic contributions from SAR datasets .

(Advanced) What computational methods are suitable for modeling the interaction of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or GOLD to predict binding poses in targets like kinases or antimicrobial enzymes. Validate with free-energy perturbation (FEP) calculations .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of furan-thiazole interactions in binding pockets .

- QSAR models : Develop 3D-QSAR using CoMFA/CoMSIA to optimize substituent bulk/hydrophobicity .

(Advanced) How can crystallographic disorder in the furan moiety be addressed during refinement?

Answer:

- Twinned data refinement : Use SHELXL ’s TWIN/BASF commands to model rotational/displacive disorder common in flexible heterocycles .

- DFT-assisted refinement : Input quantum-mechanically optimized furan geometries (e.g., B3LYP/6-31G*) as restraints in SIR97 to improve accuracy .

- Multiconformer modeling : Employ phenix.ensemble_refinement to account for dynamic furan ring puckering .

(Advanced) What strategies improve yield in the cyclization step of thiazole-furan hybrids?

Answer:

- Microwave-assisted synthesis : Enhance reaction kinetics for cyclization (e.g., 80°C, 30 min vs. conventional 6 hours) .

- Catalytic systems : Use iodine/TEA in DMF to promote cyclization via sulfur elimination, as demonstrated for thiadiazole derivatives .

- Solvent screening : Optimize polarity with mixtures like DCM/MeCN (3:1) to stabilize transition states .

(Advanced) How does the furan substituent influence the compound’s pharmacokinetic properties?

Answer:

- Metabolic stability : Furan rings are susceptible to CYP450-mediated oxidation; introduce electron-withdrawing groups (e.g., -NO₂) to reduce metabolism .

- LogP modulation : Replace furan with bioisosteres (e.g., thiophene) to lower hydrophobicity and improve aqueous solubility .

- Permeability assays : Use Caco-2 cell monolayers to quantify furan’s impact on passive diffusion vs. active transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.